N-(Propan-2-yl)-3-(trifluoromethoxy)aniline
Description
N-(Propan-2-yl)-3-(trifluoromethoxy)aniline is a fluorinated aniline derivative characterized by an isopropyl group attached to the nitrogen atom and a trifluoromethoxy (-OCF₃) substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₂F₃NO, with a molecular weight of 219.2 g/mol. The trifluoromethoxy group imparts strong electron-withdrawing properties, while the isopropyl substituent contributes to steric bulk, influencing solubility and reactivity.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-propan-2-yl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13/h3-7,14H,1-2H3 |
InChI Key |
UEGSGVRMMJFHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-3-(trifluoromethoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)aniline with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-3-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
N-(Propan-2-yl)-3-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The isopropyl group may also contribute to the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, highlighting substituent variations and their implications:
Substituent Effects on Properties
Electronic Effects
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):
The -OCF₃ group (target compound) is more electron-withdrawing than -CF₃ (), altering charge distribution and dipole moments. This impacts binding to biological targets, such as enzymes or receptors. - Positional Isomerism:
The 3-substituted -OCF₃ (target) vs. 4-substituted -CF₃ () affects aromatic ring electronics. The 3-position may enhance meta-directing effects in further functionalization.
Steric and Lipophilic Effects
- N-Substituents:
Biological Activity
N-(Propan-2-yl)-3-(trifluoromethoxy)aniline is a compound with significant biological activity, particularly noted for its antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12F3N. Its structure includes:
- Trifluoromethoxy group : Enhances lipophilicity and biological activity.
- Isopropyl group : Contributes to its stability and solubility.
The compound typically appears as a white or yellow crystalline solid with a melting point of approximately 52-54°C. Its unique structure allows for various chemical interactions, making it a candidate for pharmaceutical applications.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and fungal pathogens. The minimum inhibitory concentrations (MICs) for these activities are critical metrics for assessing efficacy.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
| Escherichia coli | 64 |
These results demonstrate its potential as a therapeutic agent in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound also shows anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases. Experimental models have indicated a reduction in inflammation markers when treated with this compound.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Membrane Penetration : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes.
- Enzyme Interaction : It interacts with specific enzymes and receptors, modulating their activity.
- Inhibition of Tubulin Polymerization : Similar to other anilines, it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Case Studies and Research Findings
Recent studies have explored the compound's potential in various applications:
- Anticancer Activity :
- Comparative Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
